molecular formula C20H13Br2N3O2 B11116328 N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yl)acetohydrazide

N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yl)acetohydrazide

Cat. No.: B11116328
M. Wt: 487.1 g/mol
InChI Key: HBEDMXDKEAEODC-UHFFFAOYSA-N
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Description

N’-[(3E)-5,7-Dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-naphthyl)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of bromine atoms, an indole core, and a naphthyl group, making it a subject of interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-naphthyl)acetohydrazide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 5 and 7 positions.

    Condensation Reaction: The brominated indole is then subjected to a condensation reaction with 2-naphthylacetic acid hydrazide under reflux conditions in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and condensation steps, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-naphthyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-naphthyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-naphthyl)acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide

Uniqueness

N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-naphthyl)acetohydrazide is unique due to the presence of both bromine atoms and a naphthyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H13Br2N3O2

Molecular Weight

487.1 g/mol

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-2-ylacetamide

InChI

InChI=1S/C20H13Br2N3O2/c21-14-9-15-18(16(22)10-14)23-20(27)19(15)25-24-17(26)8-11-5-6-12-3-1-2-4-13(12)7-11/h1-7,9-10,23,27H,8H2

InChI Key

HBEDMXDKEAEODC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)N=NC3=C(NC4=C3C=C(C=C4Br)Br)O

Origin of Product

United States

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